2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8BrF3O. It is a derivative of benzene, featuring a bromine atom, a phenoxy group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Phenoxylation: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where phenol reacts with the brominated benzene derivative in the presence of a base such as potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, phenoxylation, and trifluoromethylation processes, optimized for yield and efficiency. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the bromine atom or the trifluoromethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Dehalogenated or defluorinated products.
Coupling: Biaryl or alkyl-aryl derivatives.
Scientific Research Applications
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene depends on its specific application:
Chemical Reactions:
Biological Interactions: The compound may interact with biological targets through its phenoxy and trifluoromethyl groups, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a chlorine atom instead of a phenoxy group.
1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene is unique due to the combination of its bromine, phenoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
50594-35-9 |
---|---|
Molecular Formula |
C13H8BrF3O |
Molecular Weight |
317.10 g/mol |
IUPAC Name |
2-bromo-1-phenoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8BrF3O/c14-11-8-9(13(15,16)17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H |
InChI Key |
QWLRDUBEYHBLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.